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Abstract
This document provides a comprehensive protocol for the multi-step synthesis of the thiazole

derivative with the molecular formula C18H16BrFN2OS, identified as N-(4-(4-

bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)amino)acetamide. The synthesis is accomplished

through a robust three-step process commencing with the Hantzsch synthesis of a substituted

2-aminothiazole, followed by acylation and a final nucleophilic substitution. Detailed

experimental procedures, quantitative data, and visual workflows are presented to guide

researchers in the fields of medicinal chemistry and drug development.

Introduction
Thiazole and its derivatives are a prominent class of heterocyclic compounds that form the core

structure of numerous pharmacologically active molecules.[1][2] These compounds have

garnered significant attention in medicinal chemistry due to their broad spectrum of biological

activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4]

[5] The 2-aminothiazole scaffold, in particular, serves as a versatile intermediate for the

synthesis of various bioactive agents.[6] The protocol outlined herein describes a reproducible

and efficient pathway for the synthesis of a novel N-substituted thiazole acetamide, a

compound of interest for further biological evaluation.
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The following table summarizes the key quantitative data for the three-step synthesis of

C18H16BrFN2OS.

Step Reaction
Starting
Materials

Key
Reagents

Product

Molecular
Formula
of
Product

Yield (%)

1

Hantzsch

Thiazole

Synthesis

p-

Bromoacet

ophenone,

Thiourea

Iodine

4-(4-

bromophen

yl)thiazol-

2-amine

C9H7BrN2

S
~85

2 Acylation

4-(4-

bromophen

yl)thiazol-

2-amine

Chloroacet

yl chloride,

Triethylami

ne

N-(4-(4-

bromophen

yl)thiazol-

2-yl)-2-

chloroacet

amide

C11H8BrCl

N2OS
~80

3

Nucleophili

c

Substitutio

n

N-(4-(4-

bromophen

yl)thiazol-

2-yl)-2-

chloroacet

amide, 4-

fluoroanilin

e

Potassium

carbonate

N-(4-(4-

bromophen

yl)thiazol-

2-yl)-2-((4-

fluorophen

yl)amino)a

cetamide

C18H16Br

FN2OS
~75

Experimental Protocols
Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine
(Intermediate I)
This step employs the Hantzsch thiazole synthesis for the cyclization of an α-haloketone and

thiourea.[7][8]

Materials:
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p-Bromoacetophenone (0.1 mol, 19.9 g)

Thiourea (0.2 mol, 15.2 g)

Iodine (0.1 mol, 25.4 g)

Ethanol

Procedure:

A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is

placed in a round-bottom flask.[9]

The mixture is refluxed in ethanol for 12 hours.[9]

After cooling, the reaction mixture is poured into ice-cold water.

The resulting solid is filtered, washed with sodium thiosulfate solution to remove excess

iodine, and then with water.

The crude product is recrystallized from ethanol to yield 4-(4-bromophenyl)thiazol-2-amine

as a solid.

Step 2: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-
chloroacetamide (Intermediate II)
This step involves the acylation of the 2-amino group of the thiazole intermediate.[10][11]

Materials:

4-(4-bromophenyl)thiazol-2-amine (0.05 mol, 12.75 g)

Chloroacetyl chloride (0.075 mol, 8.47 g, 6.0 mL)

Triethylamine (0.075 mol, 7.59 g, 10.4 mL)

Chloroform
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Procedure:

In a flask, dissolve chloroacetyl chloride (0.075 mol) in chloroform.[9]

Cool the solution in an ice bath.

Add a solution of 4-(4-bromophenyl)thiazol-2-amine (0.05 mol) in chloroform dropwise to the

cooled mixture with stirring.[9]

Add triethylamine dropwise as an acid scavenger.

Reflux the reaction mixture for 2-3 hours.[9]

After cooling, pour the mixture into ice-cold water.

The precipitate formed is filtered, washed with water, and dried.

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-
((4-fluorophenyl)amino)acetamide (Final Product)
The final product is obtained through a nucleophilic substitution reaction.

Materials:

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (0.01 mol, 3.32 g)

4-fluoroaniline (0.02 mol, 2.22 g, 1.9 mL)

Potassium carbonate (anhydrous)

Acetone

Procedure:

A mixture of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide (0.01 mol), the

corresponding substituted aniline (in this case, 4-fluoroaniline, 0.02 mol), and anhydrous
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potassium carbonate in acetone is refluxed for 7-8 hours.[9]

The progress of the reaction is monitored by thin-layer chromatography.

After completion, the solvent is removed under reduced pressure.

The residue is washed with water and the resulting solid is filtered and dried.

The final product is purified by recrystallization to afford N-(4-(4-bromophenyl)thiazol-2-yl)-2-

((4-fluorophenyl)amino)acetamide.
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Step 1: Hantzsch Thiazole Synthesis

Step 2: Acylation

Step 3: Nucleophilic Substitution

p-Bromoacetophenone

4-(4-bromophenyl)thiazol-2-amineIodine, Ethanol, Reflux

Thiourea

N-(4-(4-bromophenyl)thiazol-2-yl)-
2-chloroacetamide

Triethylamine, Chloroform, Reflux

Chloroacetyl chloride

C18H16BrFN2OS

K2CO3, Acetone, Reflux

4-Fluoroaniline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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